molecular formula C14H17N3O3 B12811863 1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine CAS No. 1702-20-1

1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine

Cat. No.: B12811863
CAS No.: 1702-20-1
M. Wt: 275.30 g/mol
InChI Key: WTJSQCUGXQFUHN-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine is an organic compound with the molecular formula C14H17N3O3 It is a derivative of pyridine, characterized by the presence of a nitrobenzamido group at the 4-position and two methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine can be achieved through several steps:

    Starting Material: The synthesis begins with the preparation of 1,2,5,6-tetrahydropyridine.

    Amidation: The nitro group is then converted to the nitrobenzamido group through an amidation reaction, often involving the use of amines and coupling agents.

    Methylation: The final step involves the methylation of the pyridine ring at the 1 and 3 positions, which can be accomplished using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzamide oxides.

    Reduction: Formation of 1,2,5,6-tetrahydro-1,3-dimethyl-4-(4-aminobenzamido)pyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzamido group can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. The methyl groups may also play a role in modulating the compound’s hydrophobicity and overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone core, used as a solvent and in peptide synthesis.

    N,N-Dimethylpropyleneurea: Another related compound, known for its use as a polar aprotic solvent.

Uniqueness

1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine is unique due to the presence of the nitrobenzamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making the compound valuable in medicinal chemistry and biological research.

Properties

CAS No.

1702-20-1

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(1,5-dimethyl-3,6-dihydro-2H-pyridin-4-yl)-4-nitrobenzamide

InChI

InChI=1S/C14H17N3O3/c1-10-9-16(2)8-7-13(10)15-14(18)11-3-5-12(6-4-11)17(19)20/h3-6H,7-9H2,1-2H3,(H,15,18)

InChI Key

WTJSQCUGXQFUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN(C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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